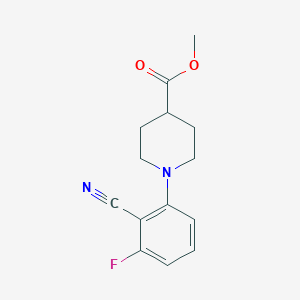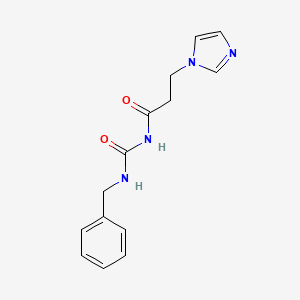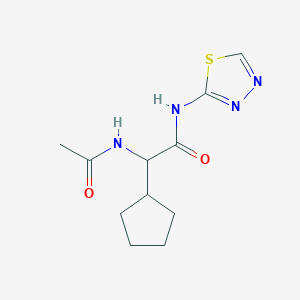
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as COB and is known for its unique properties that make it an ideal candidate for various laboratory experiments. In
作用机制
COB is known to interact with a specific type of ion channel known as the TRPV1 channel. This interaction results in the modulation of intracellular calcium levels, which can affect various cellular processes. COB has also been shown to interact with certain receptors such as the GABA-A receptor, which can affect neuronal activity.
Biochemical and Physiological Effects:
COB has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of ion channels and receptors, which can affect cellular processes such as neurotransmitter release and cell signaling. COB has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
COB has several advantages as a research tool. It is a highly specific compound that can selectively modulate the activity of certain ion channels and receptors. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, COB also has some limitations. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of COB.
未来方向
There are several future directions for research on COB. One area of interest is the potential use of COB as a therapeutic agent for cancer. Further studies are needed to determine the effectiveness of COB in inhibiting the growth of cancer cells and to identify potential side effects. Additionally, more research is needed to fully understand the mechanism of action of COB and its effects on cellular processes. This could lead to the development of new drugs that target specific ion channels and receptors. Finally, the synthesis and purification techniques for COB could be improved to make it more readily available for research purposes.
合成方法
The synthesis of COB involves the reaction of 3-chlorobenzoic acid with N-methyl-5-oxopyrrolidine-3-carboxamide in the presence of a suitable reagent. This reaction results in the formation of COB as a white to off-white solid. The purity of the compound can be improved by further purification techniques such as recrystallization or column chromatography.
科学研究应用
COB has been extensively studied for its potential use as a research tool in various scientific fields such as pharmacology, biochemistry, and neuroscience. It has been found to modulate the activity of certain ion channels and receptors, making it an important tool for studying the effects of these molecules on cellular processes. COB has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-7-10(6-11(15)16)14-12(17)8-3-2-4-9(13)5-8/h2-5,10H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIXVQSWWHKDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)

